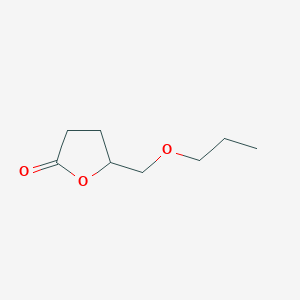
3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- is a complex organic compound with a unique structure It is characterized by the presence of a hexenol backbone with a methyl group and a trimethylcyclohexenyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where the hexenol backbone is constructed through a series of addition and substitution reactions. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of organometallic catalysts. These methods allow for the efficient production of the compound in larger quantities, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: The compound is used in the production of fragrances, flavors, and other industrial products due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- exerts its effects involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hexen-1-ol, 6-(2,6,6-trimethyl-1-cyclohexenyl)-4-methyl-, (E)-
- 3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (E)-
Uniqueness
Compared to similar compounds, 3-Hexen-1-ol, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (Z)- is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The (Z)-configuration may result in different interactions with molecular targets compared to the (E)-configuration, leading to distinct properties and applications.
Propiedades
| 110202-08-9 | |
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-en-1-ol |
InChI |
InChI=1S/C16H28O/c1-13(7-6-12-17)9-10-15-14(2)8-5-11-16(15,3)4/h7,17H,5-6,8-12H2,1-4H3 |
Clave InChI |
KPAPKRAHTYQTRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)(C)C)CCC(=CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)ethyl]piperidine-1-carbothioamide](/img/structure/B14337688.png)


![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
